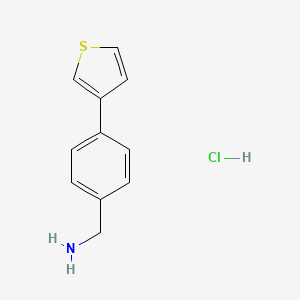
(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride
Overview
Description
“(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 115132-84-8 . It has a molecular weight of 149.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 149.64 .Scientific Research Applications
Thiophene Derivatives and Aromatic Amines in Carcinogenicity Studies
Thiophene analogs, including derivatives similar to “(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride,” have been synthesized and evaluated for their potential carcinogenicity due to their structural similarity to known carcinogens like benzidine and 4-aminobiphenyl. These studies explore whether isosteric or isoelectronic aromatic ring replacements in aromatic organic carcinogens could retain or alter carcinogenic activity. For example, compounds like 5-phenyl-2-thiophenamine hydrochloride have been evaluated using in vitro assays to predict potential carcinogenicity, although the in vivo tumorigenic capacity remains uncertain (Ashby et al., 1978).
Cytochrome P450 Enzyme Inhibition
Research on compounds structurally related to “this compound” also includes studies on their role as inhibitors of Cytochrome P450 enzymes in human liver microsomes. These studies are crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals. The selectivity and potency of these inhibitors can elucidate the metabolic pathways involved in drug biotransformation, which is pivotal for drug development and safety assessments (Khojasteh et al., 2011).
Neurochemical and Neurotoxicity Research
While the compound is distinct, research on structurally or functionally related compounds, such as MDMA (3,4-Methylenedioxymethamphetamine), provides insights into neurochemical effects and neurotoxicity. These studies are instrumental in understanding the impact of certain chemical structures on the central nervous system, including potential therapeutic applications and risks associated with neurotoxicity. This area of research is vital for developing safer therapeutic agents with psychostimulant or neuroprotective properties (McKenna & Peroutka, 1990).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H317, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylmethylamines . These compounds typically consist of a phenyl group substituted by an methanamine .
Mode of Action
As a phenylmethylamine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
Phenylmethylamines can have diverse biological activities, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a phenylmethylamine derivative, it may have a range of potential effects, but specific outcomes depend on the compound’s interaction with its target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s activity .
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-6,8H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDSIVJYZYXIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
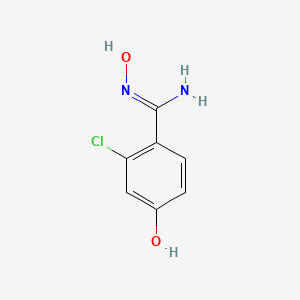
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
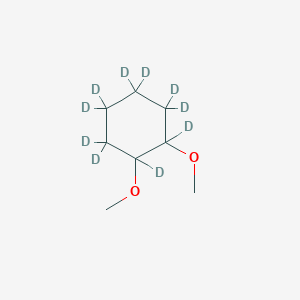
![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
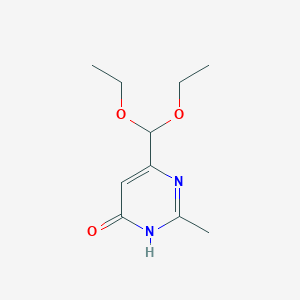
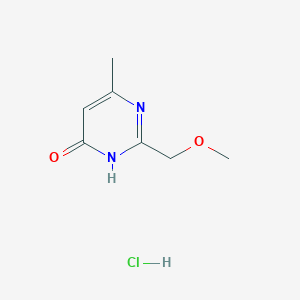

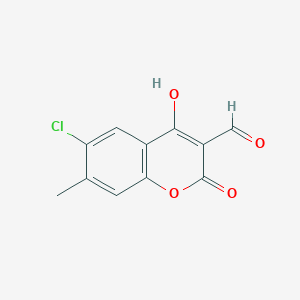
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
